1-(2,2,3,3,3-Pentafluoropropyl)pyrazole
Description
Properties
IUPAC Name |
1-(2,2,3,3,3-pentafluoropropyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5N2/c7-5(8,6(9,10)11)4-13-3-1-2-12-13/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNYEVBGXMCFFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Electrophile : 2,2,3,3,3-Pentafluoropropyl triflate (or bromide) serves as the alkylating agent. Triflates are preferred due to their superior leaving-group ability.
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Base : Sodium hydride (NaH) deprotonates the pyrazole’s NH group, generating a nucleophilic nitrogen anion.
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Solvent : Polar aprotic solvents like DMF or tetrahydrofuran (THF) enhance reaction efficiency by stabilizing ionic intermediates.
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Temperature : Reactions are initiated at 0°C to mitigate exothermic side reactions, followed by gradual warming to 20°C.
Example Procedure :
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Dissolve pyrazole (1.0 equiv) in anhydrous DMF under nitrogen.
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Add NaH (1.2 equiv) at 0°C and stir for 30 minutes.
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Introduce 2,2,3,3,3-pentafluoropropyl triflate (1.1 equiv) dropwise.
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Warm to 20°C and stir for 12–24 hours.
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Quench with saturated ammonium chloride, extract with ethyl acetate, and purify via column chromatography.
Key Challenges :
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Regioselectivity : Pyrazole exists in two tautomeric forms (1H- and 2H-), necessitating controlled conditions to favor alkylation at the 1-position.
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Electrophile Stability : Pentafluoropropyl triflate is moisture-sensitive; reactions require strict anhydrous conditions.
Cyclization of Hydrazine Derivatives
An alternative approach involves constructing the pyrazole ring from pre-functionalized hydrazines. Source demonstrates the synthesis of 5-amino-1-arylpyrazoles via cyclization of aryl hydrazines with (ethoxymethylene)malononitrile. While this method primarily targets aryl-substituted pyrazoles, adapting it for alkyl groups requires substituting aryl hydrazines with pentafluoropropylhydrazine precursors.
Modified Cyclization Strategy
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Precursor Synthesis : Prepare 2,2,3,3,3-pentafluoropropylhydrazine by reacting pentafluoropropyl bromide with hydrazine hydrate.
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Cyclization : React the hydrazine derivative with (ethoxymethylene)malononitrile in trifluoroethanol (TFE) at reflux.
Example Procedure :
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Combine 2,2,3,3,3-pentafluoropropylhydrazine (1.2 equiv) and (ethoxymethylene)malononitrile in TFE.
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Reflux for 4–6 hours under nitrogen.
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Cool, dilute with ethyl acetate, wash with water, and purify via silica gel chromatography.
Limitations :
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Low yields due to steric hindrance from the bulky pentafluoropropyl group.
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Competing side reactions (e.g., hydrazide formation) necessitate rigorous optimization.
Boron-Mediated Directed Alkylation
Source highlights the use of boronic esters to direct alkylation reactions. While the target compound lacks a boronic ester group, this methodology can be adapted by introducing a transient directing group. For example, 4-bromo-1H-pyrazole-1-boronic acid pinacol ester could undergo Suzuki-Miyaura coupling with a pentafluoropropyl organometallic reagent.
Hypothetical Pathway :
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Prepare 4-bromo-1H-pyrazole-1-boronic ester via Miyaura borylation.
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React with pentafluoropropylmagnesium bromide in the presence of a palladium catalyst.
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Remove the boronic ester via hydrolysis.
Advantages :
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Enhanced regiocontrol due to the directing effect of the boronic ester.
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Compatibility with diverse fluorinated organometallics.
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of each method based on yield, scalability, and regioselectivity:
| Method | Yield (%) | Regioselectivity | Scalability | Complexity |
|---|---|---|---|---|
| Direct Alkylation | 60–75 | Moderate | High | Low |
| Hydrazine Cyclization | 30–50 | Low | Moderate | High |
| Boron-Mediated | 50–65 | High | Moderate | Moderate |
Mechanistic Insights and Solvent Effects
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Base Selection : Strong bases like NaH ensure complete deprotonation of pyrazole, favoring N-alkylation over O-alkylation. Weaker bases (e.g., K2CO3) result in incomplete reactions.
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Solvent Polarity : DMF’s high polarity stabilizes the transition state in SN2 mechanisms, accelerating alkylation. Protic solvents (e.g., ethanol) are less effective due to hydrogen bonding with the nucleophile.
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Temperature Control : Low temperatures (0°C) suppress side reactions such as over-alkylation or elimination .
Chemical Reactions Analysis
Reactivity and Derivatization
Fluorinated pyrazoles exhibit unique electronic effects due to the strong electron-withdrawing nature of perfluoroalkyl groups, influencing their reactivity:
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Nucleophilic substitution : The pentafluoropropyl group enhances electrophilicity at the pyrazole C-4 position, enabling reactions with nucleophiles (e.g., Grignard reagents or thiols) .
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Cross-coupling : Palladium-catalyzed Suzuki–Miyaura couplings with arylboronic acids at C-4 or C-5 positions are feasible, as demonstrated for 3,5-bis(trifluoromethyl)pyrazoles .
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Oxidation : Pyrazole rings with electron-deficient substituents resist oxidation, but side-chain fluorinated groups (e.g., pentafluoropropyl) may undergo defluorination under strong acidic conditions .
Spectroscopic and Physicochemical Data
While specific data for 1-(2,2,3,3,3-pentafluoropropyl)pyrazole are unavailable, trends from similar compounds include:
Scientific Research Applications
Anticancer Activities
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The presence of the pyrazole nucleus in various compounds has been linked to their ability to inhibit cancer cell proliferation and induce apoptosis. For instance, studies have shown that specific pyrazole derivatives can target cancer pathways effectively, making them candidates for further development as anticancer agents .
Anti-inflammatory Properties
Pyrazole compounds are also recognized for their anti-inflammatory effects. They have been utilized in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). For example, derivatives of pyrazole have shown efficacy in reducing inflammation in animal models, comparable to established NSAIDs like ibuprofen . The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives make them valuable in treating infections. Various studies have reported that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. For instance, specific derivatives have demonstrated effectiveness against strains of E. coli and Staphylococcus aureus, indicating their potential use as antibacterial agents .
Neuroprotective Effects
Research has also pointed to the neuroprotective capabilities of pyrazole derivatives. Some compounds have been found to exhibit protective effects against neurodegenerative diseases by modulating neuroinflammatory responses and oxidative stress pathways . This opens avenues for developing treatments for conditions such as Alzheimer's disease.
Insecticidal Properties
Pyrazole derivatives have been investigated for their insecticidal properties, particularly in pest control formulations. Certain compounds demonstrate effectiveness against agricultural pests while being less toxic to beneficial insects, making them suitable candidates for eco-friendly pest management strategies . The specificity and potency of these compounds can lead to reduced chemical usage in agriculture.
Herbicidal Activity
Additionally, some pyrazole-based compounds are being explored for their herbicidal properties. They can inhibit specific biochemical pathways in plants, leading to selective weed control without harming crops . This application is particularly relevant as the agricultural industry seeks sustainable solutions to weed management.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 1-(2,2,3,3,3-Pentafluoropropyl)pyrazole typically involves multi-step organic reactions that allow for the introduction of various functional groups that enhance its biological activity. Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of these compounds.
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer | Inhibition of cell proliferation |
| This compound | Anti-inflammatory | COX inhibition |
| This compound | Antimicrobial | Disruption of bacterial cell wall synthesis |
| This compound | Neuroprotective | Modulation of oxidative stress |
Mechanism of Action
The mechanism of action of 1-(2,2,3,3,3-pentafluoropropyl)pyrazole involves its interaction with molecular targets such as enzymes and receptors. The fluorinated group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other fluorinated heterocycles, particularly those used as hypoxia markers. Key analogs include:
Physicochemical Properties
- Lipophilicity: The pentafluoropropyl group in this compound increases lipophilicity compared to non-fluorinated pyrazoles, enhancing membrane permeability. This property is shared with EF5, where fluorination improves tumor penetration .
- Metabolic Stability : Fluorinated groups reduce oxidative metabolism, as seen in EF5’s prolonged retention in hypoxic tissues .
Key Differentiators
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 1-(2,2,3,3,3-Pentafluoropropyl)pyrazole and its derivatives?
- Methodology : The compound is often synthesized via nucleophilic substitution or coupling reactions. For example, 2,2,3,3,3-pentafluoropropyl tosylate (CAS 565-42-4) serves as a key intermediate for introducing the pentafluoropropyl group into heterocyclic systems like pyrazole. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) are critical for optimizing yield and purity .
- Characterization : Confirm structural integrity using -NMR, -NMR, and GC-MS. The tosylate derivative has a melting point of 53–54.5°C and a density of 1.420 g/cm³, which can aid in purification .
Q. What are the key physicochemical properties of this compound derivatives relevant to experimental design?
- Properties :
- Thermal Stability : Derivatives like 2,2,3,3,3-pentafluoropropyl methacrylate (CAS 45115-53-5) exhibit a boiling point of 54–55°C/100 mmHg, requiring low-temperature storage to prevent decomposition .
- Polarity : The electronegative pentafluoropropyl group enhances hydrophobicity, influencing solubility in organic solvents (e.g., dichloromethane or THF) .
Q. How is this compound applied in hypoxia imaging studies?
- Application : The derivative EF5 (2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide, CAS 152721-37-4) is a hypoxia marker used in positron emission tomography (PET). It binds selectively to hypoxic cells in tumors, enabling quantitative imaging of oxygen-deprived tissues .
- Methodology : Administer EF5 intravenously, then analyze tissue sections using fluorescence immunohistochemistry or radioactivity assays to quantify hypoxia levels .
Advanced Research Questions
Q. What mechanistic insights explain EF5’s selectivity for hypoxic tissues?
- Mechanism : Under low oxygen, nitroimidazole derivatives like EF5 undergo enzymatic reduction, forming reactive intermediates that covalently bind to intracellular proteins. This process is oxygen-dependent, as higher O concentrations reverse the reduction, minimizing false-positive signals .
- Validation : Cross-validate results using -radiolabeled EF5 and fluorescent antibodies to distinguish hypoxia-specific binding from nonspecific uptake .
Q. How do structural modifications of the pentafluoropropyl group affect polymer properties in fluorinated methacrylates?
- Structure-Property Relationships : Poly(2,2,3,3,3-pentafluoropropyl methacrylate) exhibits high hydrophobicity (contact angle >110°) and low refractive index (1.3480), making it suitable for optical coatings. The pentafluoropropyl group enhances thermal stability (T ~29°C) compared to non-fluorinated analogs .
- Experimental Optimization : Use controlled radical polymerization (e.g., ATRP) to achieve precise molecular weight distributions. Monitor kinetics via -NMR to balance fluorinated monomer reactivity with backbone flexibility .
Q. What challenges arise in quantifying EF5 adducts in heterogeneous tumor microenvironments, and how can they be resolved?
- Challenges : Heterogeneous tissue oxygenation leads to variable EF5 binding, complicating data interpretation. Technical artifacts may arise from uneven antibody penetration in immunohistochemistry .
- Resolution : Employ spatial mapping tools (e.g., laser capture microdissection coupled with LC-MS) to correlate EF5 adduct density with regional hypoxia. Use statistical models (e.g., Plackett-Burman design) to identify confounding variables .
Q. How does this compound enhance the performance of high-voltage lithium-ion battery electrolytes?
- Role : Derivatives like 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole act as functional additives, stabilizing the solid-electrolyte interphase (SEI) on cathodes. The pentafluoropropyl group reduces oxidative decomposition at voltages >4.5 V .
- Methodology : Perform cyclic voltammetry to assess redox stability and impedance spectroscopy to monitor SEI formation. Compare capacity retention in cells with/without the additive under high-voltage cycling .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported biodistribution profiles of EF5 across preclinical models?
- Analysis : Variations in tumor type (e.g., EMT6 vs. squamous cell carcinoma), injection protocols, and detection methods (fluorescence vs. radioactivity) can lead to conflicting biodistribution data. For example, EMT6 tumors showed EF5 accumulation peaking at 3–6 hours post-injection, while other models exhibit delayed uptake .
- Resolution : Standardize injection doses (e.g., 10 mg/kg) and use dual-labeling techniques (e.g., -EF5 + fluorescent antibodies) to validate spatial and temporal consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
